4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction.
Dimethylation: The dimethylation of the amine group is achieved using dimethyl sulfate or a similar reagent.
Sulfonamide Formation: The sulfonamide group is introduced through a reaction with methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropoxy group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-Bromophenyl)-2-chloronicotinamide
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)nicotinamide is unique due to its cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H17N3O4S |
---|---|
Molecular Weight |
299.35 g/mol |
IUPAC Name |
4-cyclopropyloxy-6-(methanesulfonamido)-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c1-15(2)12(16)9-7-13-11(14-20(3,17)18)6-10(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
MDPJRCRVBPCWFT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CN=C(C=C1OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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